molecular formula C19H21N3O3 B2590208 N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide CAS No. 2034560-53-5

N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide

Cat. No.: B2590208
CAS No.: 2034560-53-5
M. Wt: 339.395
InChI Key: XOTJXCBSUVJJHP-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzamide group and a piperidine ring linked via a pyridyloxy moiety, a scaffold frequently explored in the development of pharmacologically active molecules. Compounds featuring pyridine and piperidine subunits are commonly investigated as potential inhibitors for various enzyme targets, including kinases and proteases . Research into analogous structures has demonstrated their potential in developing agents for inflammation, pain , and immune-related conditions . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

N-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18(13-21-19(24)15-5-2-1-3-6-15)22-12-4-7-17(14-22)25-16-8-10-20-11-9-16/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTJXCBSUVJJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Reported Activity/Application Reference
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide (Target) Benzamide Piperidine (3-pyridin-4-yloxy), 2-oxoethyl Not explicitly stated N/A
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide Benzamide Sulfamoyl, oxazole, phenylthiazole Synthesized for bioassay studies
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) Benzamide Thiadiazole, piperidine-ethylthio Acetylcholinesterase inhibitors
(Z)-4-(3-(3,4-Dichlorophenyl)-1,4,4-trifluoropent-1-en-1-yl)-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-2-(trifluoromethyl)benzamide Benzamide Trifluoromethyl, dichlorophenyl, pentenyl Not specified (patented compound)
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Benzamide Thienylmethylthio, cyano-pyridine Excluded from a cancer therapy patent

Key Structural Differences and Implications

Piperidine Substitution: The target compound’s piperidine ring is substituted with a pyridin-4-yloxy group at position 3. In contrast, derivatives in feature piperidine linked via ethylthio-thiadiazole, which may enhance hydrophobicity and alter target binding .

Heterocyclic Modifications :

  • Compounds with thiazole () or thiadiazole () rings introduce sulfur atoms, which can influence metabolic stability and electronic properties. For example, thiadiazole-containing derivatives in demonstrated acetylcholinesterase inhibition, suggesting neurological applications .
  • The absence of sulfamoyl or thioether groups in the target compound may reduce polarity, affecting solubility and membrane permeability.

Fluorinated and Halogenated Derivatives :

  • Fluorinated benzamides (e.g., ) often exhibit enhanced metabolic stability and bioavailability. The target compound lacks halogenation, which could limit its pharmacokinetic profile compared to trifluoromethyl-containing analogues .

Patent Exclusions: lists excluded compounds with thienylmethylthio or cyano-pyridine substituents, indicating that such groups are prioritized in specific therapeutic contexts (e.g., antiplatelet or antiviral agents). The target compound’s pyridinyloxy-piperidine motif may represent a novel structural niche .

Biological Activity

N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzamide moiety linked to a piperidine and pyridine group. The synthesis typically involves multiple steps, beginning with the formation of the piperidine ring followed by the introduction of the pyridine and acetamide groups. A common synthetic route includes:

  • Formation of the piperidine ring : Reaction of 4-hydroxypyridine with piperidine under basic conditions.
  • Acylation : The resulting intermediate is acylated using agents like acetic anhydride to introduce the acetamide group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-β, which play critical roles in cellular signaling pathways related to cancer growth and proliferation .

Anticancer Activity

Research indicates that this compound exhibits potent anti-tumor effects by inhibiting uncontrolled cellular proliferation associated with various malignancies. In vitro studies have demonstrated that it can significantly reduce cell viability in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antiviral Properties

In addition to its anticancer activity, this compound has been evaluated for antiviral properties. It shows promise against certain viral strains, potentially through mechanisms involving inhibition of viral replication or entry into host cells .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayEffectReference
AnticancerClass I PI3-KinaseInhibition of cell proliferation
AntiviralViral replicationReduced viral load
CNS ModulationNeurotransmitter receptorsPotential modulator

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. This highlights its potential as a lead compound for anticancer drug development.
  • Antiviral Activity : In another investigation focusing on viral infections, the compound was tested against influenza virus strains. Results indicated a significant reduction in viral titers when cells were treated with this compound prior to infection, suggesting its utility in antiviral therapies.

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